molecular formula C16H21NO B5910244 1-cinnamoyl-2,6-dimethylpiperidine

1-cinnamoyl-2,6-dimethylpiperidine

Cat. No. B5910244
M. Wt: 243.34 g/mol
InChI Key: VTBRAQMXYIIONS-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cinnamoyl-2,6-dimethylpiperidine is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine derivative that has been synthesized through various methods and has been investigated for its potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 1-cinnamoyl-2,6-dimethylpiperidine is not fully understood. However, studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
1-cinnamoyl-2,6-dimethylpiperidine has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and may help to protect cells from oxidative stress. It may also have anti-inflammatory effects and may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 1-cinnamoyl-2,6-dimethylpiperidine in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-cinnamoyl-2,6-dimethylpiperidine. One area of research is to further investigate its potential use as an antitumor agent and to understand its mechanism of action in more detail. Another area of research is to explore its potential applications in other fields, such as biochemistry and pharmacology. Additionally, further research is needed to understand its potential side effects and to develop methods for its safe use in humans.

Synthesis Methods

The synthesis of 1-cinnamoyl-2,6-dimethylpiperidine can be achieved through different methods. One of the most commonly used methods is the reaction between cinnamaldehyde and 2,6-dimethylpiperidine under acidic conditions. This reaction results in the formation of 1-cinnamoyl-2,6-dimethylpiperidine with good yield and purity.

Scientific Research Applications

1-cinnamoyl-2,6-dimethylpiperidine has been investigated for its potential applications in various fields of scientific research. In the field of medicine, it has been studied for its potential use as an antitumor agent. Studies have shown that it has the ability to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

(E)-1-(2,6-dimethylpiperidin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-13-7-6-8-14(2)17(13)16(18)12-11-15-9-4-3-5-10-15/h3-5,9-14H,6-8H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBRAQMXYIIONS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1C(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,6-dimethylpiperidin-1-yl)-3-phenylprop-2-en-1-one

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